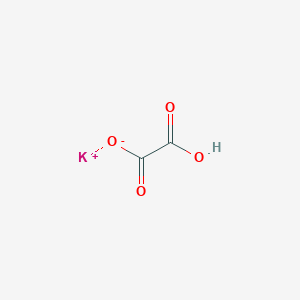

Potassium hydrogen oxalate

Beschreibung

Eigenschaften

IUPAC Name |

potassium;2-hydroxy-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.K/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTCDHVHZSGGJA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HKO4 | |

| Record name | POTASSIUM HYDROGEN OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059572 | |

| Record name | Potassium hydrogen oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium hydrogen oxalate is an odorless white solid. Sinks in water. (USCG, 1999), Colorless solid; Slightly hygroscopic; Slightly soluble in alcohol; [HSDB] Colorless crystals; [MSDSonline] | |

| Record name | POTASSIUM HYDROGEN OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium binoxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

2 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.0 | |

| Record name | POTASSIUM HYDROGEN OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM ACID OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic, colorless crystals | |

CAS No. |

127-95-7 | |

| Record name | POTASSIUM HYDROGEN OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium acid oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hydrogen oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM BINOXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3W2519LG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM ACID OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes | |

| Record name | POTASSIUM ACID OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Potassium Hydrogen Oxalate Single Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of potassium hydrogen oxalate (B1200264) single crystals, a material of interest for its nonlinear optical (NLO) properties. The following sections detail the experimental protocols, present key quantitative data in a structured format, and illustrate the synthesis workflow.

Introduction

Potassium hydrogen oxalate, specifically its dihydrate form (KHC₂O₄·H₂C₂O₄·2H₂O), often referred to as potassium tetraoxalate or this compound Dihydrate (PHODH), is a semi-organic material that can be synthesized to form high-quality single crystals.[1] These crystals are noted for their applications in nonlinear optics.[1][2] The synthesis primarily involves the reaction of oxalic acid and potassium hydroxide (B78521), followed by a crystallization process, most commonly the slow evaporation solution growth technique.[1][2]

Synthesis and Crystal Growth Methodology

The synthesis of this compound single crystals is a two-stage process: the initial chemical synthesis of the compound followed by the growth of single crystals from a supersaturated solution.

Chemical Synthesis of this compound Dihydrate

The initial synthesis involves the reaction of oxalic acid (H₂C₂O₄) and potassium hydroxide (KOH) in a 2:1 molar ratio in an aqueous solution.[1]

Experimental Protocol:

-

Reactant Preparation: Weigh stoichiometric amounts of oxalic acid dihydrate and potassium hydroxide. For example, dissolve two moles of oxalic acid dihydrate for every one mole of potassium hydroxide in deionized water.

-

Reaction: In a beaker, dissolve the weighed oxalic acid dihydrate in a minimal amount of deionized water with gentle stirring. Separately, dissolve the potassium hydroxide in deionized water.

-

Mixing: Slowly add the potassium hydroxide solution to the oxalic acid solution while stirring continuously. The reaction is as follows: 2(H₂C₂O₄) + KOH + H₂O → KHC₂O₄·H₂C₂O₄·2H₂O[1]

-

Precipitation: Allow the resulting solution to stand undisturbed at room temperature. After a few days, the raw material of this compound Dihydrate will precipitate at the bottom of the beaker.[1]

-

Isolation: Decant the supernatant liquid and collect the precipitated raw material.

Single Crystal Growth by Slow Evaporation

The slow evaporation technique is a widely used method for growing high-quality single crystals from a solution. This method relies on the gradual increase in solute concentration as the solvent evaporates, leading to the formation of well-defined crystals.

Experimental Protocol:

-

Preparation of Saturated Solution: Prepare a saturated solution of the synthesized this compound dihydrate in deionized water at room temperature. This is achieved by adding the synthesized powder to the water and stirring until no more solute dissolves.

-

Filtration: Filter the saturated solution at least twice using a high-quality filter paper (e.g., Whatman filter paper) to remove any suspended impurities or undissolved particles.[1]

-

Crystallization: Transfer the filtered solution into a clean, undisturbed container (e.g., a beaker or petri dish) and cover it with a perforated sheet (e.g., paraffin (B1166041) paper with small holes) to allow for slow evaporation of the solvent at a constant room temperature.

-

Crystal Harvesting: Good quality, optically transparent single crystals will form over a period of several days to weeks.[1] For instance, small crystals can be harvested after a growth period of three weeks.[1]

-

Recrystallization (Optional but Recommended): To improve the purity and quality of the crystals, a recrystallization process can be performed. This involves dissolving the harvested crystals in a fresh solvent to create a new saturated solution and repeating the slow evaporation process. This can be repeated multiple times for higher purity.[1]

Data Presentation

The following tables summarize the key quantitative data reported for this compound dihydrate single crystals.

Table 1: Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Triclinic | [1] |

| Space Group | P1 | [1] |

| a | 6.3522 Å | [1] |

| b | 7.0164 Å | [1] |

| c | 10.5850 Å | [1] |

| α | 93.829° | [1] |

| β | 100.115° | [1] |

| γ | 101.372° | [1] |

| Volume | 452.8 ų | [1] |

Table 2: Optical Properties

| Parameter | Value | Reference |

| UV Cut-off Wavelength | 256 nm | [1][3] |

| Transparency | ~80% in the visible region | [1][3] |

| Optical Band Gap (Eg) | 4.85 eV | [1] |

Table 3: Thermal Properties

| Parameter | Value | Reference |

| Thermal Stability | Stable up to 288 °C | [1][3] |

| Melting Point | 288 °C | [1] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and crystal growth process.

Caption: Experimental workflow for the synthesis and characterization of this compound single crystals.

References

Unraveling the Potential of Potassium Hydrogen Oxalate Crystals for Nonlinear Optics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, crystal growth, and characterization of potassium hydrogen oxalate (B1200264) (KHO) and its hydrated forms, with a specific focus on their potential applications in the field of nonlinear optics (NLO). This document provides a comprehensive overview of the current state of research, including detailed experimental protocols and a critical discussion of the conflicting findings regarding its NLO properties.

Introduction to Potassium Hydrogen Oxalate as an NLO Material

Semi-organic nonlinear optical (NLO) materials have garnered significant interest due to their potential to combine the high optical nonlinearity of organic molecules with the favorable thermal and mechanical stability of inorganic compounds. This compound (KHC₂O₄), and particularly its hydrated forms such as this compound dihydrate (PHODH), have been investigated as promising candidates in this category. These crystals are valued for their good optical transparency in the visible region and their relatively straightforward growth from aqueous solutions. However, the NLO activity of KHO remains a subject of scientific debate, centering on the crystallographic symmetry of its various forms.

Crystal Growth: The Slow Evaporation Solution Technique

The most widely employed and accessible method for growing this compound crystals is the slow evaporation solution technique. This method relies on the principle of gradually increasing the solute concentration in a solvent until supersaturation is reached, leading to nucleation and subsequent crystal growth.

Detailed Experimental Protocol: Slow Evaporation Method

Objective: To grow single crystals of this compound dihydrate (PHODH).

Materials and Equipment:

-

Oxalic acid (H₂C₂O₄·2H₂O)

-

Potassium hydroxide (B78521) (KOH) or Potassium carbonate (K₂CO₃)

-

Deionized water

-

Beakers and conical flasks

-

Magnetic stirrer with heating plate

-

Whatman filter paper (or equivalent)

-

Petri dishes or crystallizing dishes

-

A controlled environment with stable temperature and minimal vibrations

Procedure:

-

Synthesis of this compound:

-

Prepare aqueous solutions of oxalic acid and a potassium salt (e.g., potassium hydroxide or potassium carbonate). The stoichiometric ratio is crucial for obtaining the desired compound. For KHC₂O₄, an equimolar ratio of oxalic acid and KOH is typically used.

-

Slowly add the potassium salt solution to the oxalic acid solution while continuously stirring with a magnetic stirrer. The reaction is exothermic, so addition should be gradual.

-

Continue stirring for several hours at a constant temperature (e.g., room temperature or slightly elevated) to ensure a complete reaction and a homogenous solution.

-

-

Preparation of the Saturated Solution:

-

Add the synthesized this compound salt to deionized water in a beaker with continuous stirring until a saturated or slightly supersaturated solution is achieved at the desired growth temperature (typically room temperature).

-

Gently heat the solution (e.g., to 40-50°C) to ensure all the solute dissolves and then allow it to cool back to the growth temperature. This process helps in creating a homogenous solution.

-

-

Filtration:

-

Filter the saturated solution twice using Whatman filter paper to remove any impurities or undissolved particles that could act as unwanted nucleation sites.

-

-

Crystallization:

-

Pour the filtered solution into clean crystallizing dishes or beakers.

-

Cover the containers with a perforated lid (e.g., paraffin (B1166041) film with small holes) to allow for slow and controlled evaporation of the solvent. This is a critical step to ensure the growth of large, high-quality single crystals.

-

Place the containers in a vibration-free and dust-free environment with a stable temperature.

-

-

Harvesting and Recrystallization:

-

Small, seed crystals are typically observed to form within a few days to weeks.

-

For larger crystals, a good quality seed crystal can be selected and suspended in a freshly prepared saturated solution.

-

To improve the purity and quality of the crystals, a recrystallization process can be performed by dissolving the harvested crystals in deionized water and repeating the slow evaporation process. Some studies recommend up to three recrystallization cycles.[1]

-

Structural Properties and the NLO Controversy

A significant point of discussion in the literature is the crystal structure of this compound and its implications for second-order NLO properties, specifically second-harmonic generation (SHG). SHG is only possible in materials that crystallize in a non-centrosymmetric space group.

-

The Non-Centrosymmetric Argument: Some studies report the growth of this compound dihydrate (PHODH) in the triclinic crystal system with the non-centrosymmetric space group P1 .[1][2] This lack of a center of symmetry is a prerequisite for SHG. In this form, the arrangement of the hydrogen oxalate ions and water molecules, influenced by hydrogen bonding, leads to a non-centrosymmetric structure.[1]

-

The Centrosymmetric Argument: Conversely, other research identifies this compound as crystallizing in the monoclinic system with the centrosymmetric space group P2₁/c . A centrosymmetric crystal structure should, by definition, not exhibit SHG. Proponents of this view argue that reports of SHG in KHO may be erroneous or due to other factors, such as the dehydration of the crystal under laser irradiation, which could induce a phase change to a non-centrosymmetric structure.

This discrepancy highlights the critical importance of precise control over crystal growth conditions and thorough structural characterization for any meaningful NLO application.

Tabulated Crystallographic Data

| Property | This compound Dihydrate (PHODH) - Non-Centrosymmetric | This compound (KHO) - Centrosymmetric |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1 | P2₁/c |

| a (Å) | 6.3522 | 4.3027 |

| b (Å) | 7.0164 | 12.849 |

| c (Å) | 10.5850 | 7.625 |

| α (°) | 93.829 | 90 |

| β (°) | 100.115 | 101.854 |

| γ (°) | 101.372 | 90 |

| Volume (ų) | 452.8 | 412.55 |

| Reference | [1] |

Optical and Thermal Properties

Regardless of the structural debate, several key optical and thermal properties of this compound crystals have been characterized.

Linear Optical Properties

-

Transparency: Crystals of PHODH are reported to be optically transparent in the entire visible region, with a maximum transparency of about 80%.[1]

-

UV Cut-off Wavelength: The lower UV cut-off wavelength for PHODH has been measured to be 256 nm, indicating its suitability for applications involving visible and near-infrared light.[1][2]

-

Optical Band Gap: The optical band gap for PHODH has been calculated to be 4.85 eV.[1]

Thermal Stability

Thermal analysis (TGA/DTA) has shown that PHODH is stable up to 288°C.[1][2] The sharpness of the endothermic peak at this temperature in DTA curves suggests good crystallinity and purity of the sample.[1]

Nonlinear Optical Properties

The nonlinear optical properties of a material describe how its optical properties are modified by the presence of intense light. These are categorized into second-order, third-order, and higher-order effects.

Second-Order NLO Properties (SHG Efficiency)

For materials that are non-centrosymmetric, the second-order susceptibility (χ⁽²⁾) is non-zero, leading to phenomena like SHG. The SHG efficiency of PHODH (assuming the P1 space group) has been measured using the Kurtz-Perry powder technique.

| Compound | SHG Efficiency (Relative to KDP) | Reference |

| This compound Dihydrate (PHODH) | ~0.59 times that of KDP | [1] |

It is crucial to reiterate that this property is contingent on the successful growth of the non-centrosymmetric form of the crystal.

Third-Order NLO Properties

All materials, regardless of their crystal symmetry, can exhibit third-order NLO effects, governed by the third-order susceptibility (χ⁽³⁾). These effects include the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). These properties are critical for applications such as optical limiting and all-optical switching. The Z-scan technique is commonly used for their measurement.

Experimental Protocols for NLO Characterization

Kurtz-Perry Powder Technique for SHG Measurement

Objective: To determine the relative SHG efficiency of a powdered crystalline sample.

Experimental Setup:

-

A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm.

-

A sample holder, such as a micro-capillary tube, to contain the powdered sample.

-

A series of filters to block the fundamental laser wavelength and transmit the second-harmonic signal (at 532 nm).

-

A photodetector (e.g., a photomultiplier tube) to measure the intensity of the SHG signal.

-

An oscilloscope to display and record the signal from the photodetector.

-

A reference material with a known SHG efficiency, such as potassium dihydrogen phosphate (B84403) (KDP).

Procedure:

-

Sample Preparation: The grown crystals are ground into a fine powder of uniform particle size.

-

Measurement: The powdered sample is packed into the sample holder and placed in the path of the laser beam. The laser is pulsed, and the generated SHG signal is detected by the photodetector after passing through the filters.

-

Reference Measurement: The sample is replaced with the powdered KDP reference material, and the SHG signal is measured under identical conditions.

-

Efficiency Calculation: The SHG efficiency of the sample is determined by comparing the intensity of its SHG signal to that of the KDP reference.

Z-Scan Technique for Third-Order NLO Measurement

Objective: To measure the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β) of a crystal.

Experimental Setup:

-

A laser source with a Gaussian beam profile.

-

A focusing lens to create a region of high intensity.

-

A sample mounted on a translation stage that can move it along the z-axis (the direction of laser propagation) through the focal point.

-

Two photodetectors:

-

One placed after an aperture in the far-field (for "closed-aperture" Z-scan to measure n₂).

-

One to collect the total transmitted light (for "open-aperture" Z-scan to measure β).

-

Procedure:

-

Open-Aperture Scan: The sample is translated along the z-axis, and the total transmitted intensity is measured by the detector without an aperture. Any change in transmittance as the sample passes through the focus is due to nonlinear absorption. A peak in transmittance indicates saturable absorption, while a valley indicates two-photon absorption or reverse saturable absorption. The nonlinear absorption coefficient (β) is calculated from the shape and magnitude of this curve.

-

Closed-Aperture Scan: An aperture is placed before the detector, and the scan is repeated. The transmittance through the aperture is now sensitive to both nonlinear absorption and nonlinear refraction. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley followed by a peak indicates a positive n₂ (self-focusing).

-

Data Analysis: The closed-aperture data is divided by the open-aperture data to isolate the effect of nonlinear refraction. The nonlinear refractive index (n₂) is then determined by fitting the resulting curve to theoretical models. The third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from the values of n₂ and β.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis, growth, and characterization of KHO crystals.

Kurtz-Perry Experimental Setup

Caption: Schematic of the Kurtz-Perry setup for measuring SHG efficiency.

Z-Scan Experimental Setup

Caption: Schematic of the Z-scan experimental setup.

Conclusion and Future Outlook

This compound presents an interesting case study in the field of NLO materials. While the slow evaporation solution growth technique provides a viable route for obtaining single crystals, the conflicting reports on its crystal structure and second-order NLO properties underscore the need for further rigorous investigation. The key to unlocking its potential lies in achieving precise control over the crystallization process to selectively grow the non-centrosymmetric dihydrate form and in-depth characterization to confirm its structure.

For researchers, the immediate challenge is to resolve the structural ambiguity and reproducibly synthesize the NLO-active phase. Should this be achieved, a more thorough characterization of its second- and third-order NLO coefficients, as well as its phase-matching capabilities, would be warranted. For professionals in drug development, where crystal engineering and polymorphism are critical, the case of this compound serves as a reminder of how subtle changes in hydration and crystal packing can dramatically alter the physical properties of a material. Further studies on the third-order NLO properties are also essential to evaluate its potential for applications in optical limiting and switching, which are relevant across various scientific and technological domains.

References

Characterization of Potassium Hydrogen Oxalate Dihydrate: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the characterization of potassium hydrogen oxalate (B1200264) dihydrate, K(HC₂O₄)(H₂C₂O₄)·2H₂O, a semi-organic material of interest for its nonlinear optical (NLO) properties. This document details the synthesis, crystallographic structure, spectroscopic properties, and thermal behavior of the compound. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols and structured data for reference.

Synthesis and Crystal Growth

Potassium hydrogen oxalate dihydrate (PHODH) crystals can be reliably synthesized and grown from aqueous solutions. The process involves a straightforward chemical reaction followed by a controlled crystallization period.

Experimental Protocol: Synthesis and Slow Evaporation Crystal Growth [1]

-

Reactant Preparation: Prepare a 2:1 molar ratio of oxalic acid and potassium hydroxide. Dissolve the reactants in deionized water.

-

Synthesis: Mix the aqueous solutions of oxalic acid and potassium hydroxide. The reaction is as follows: 2(H₂C₂O₄) + KOH + H₂O → K(HC₂O₄)(H₂C₂O₄)·2H₂O

-

Initial Crystallization: Allow the resulting solution to stand undisturbed for several days. Raw crystalline material will precipitate at the bottom of the container.

-

Purification: Collect the raw material and perform recrystallization to enhance purity. This is a critical step for growing high-quality single crystals.

-

Saturated Solution Preparation: Prepare a saturated solution of the purified PHODH in deionized water at room temperature.

-

Filtration: Filter the saturated solution at least twice using a high-quality filter paper (e.g., Whatman) to remove any particulate impurities.

-

Crystal Growth: Transfer the filtered solution to a clean vessel. Cover the vessel to allow for slow evaporation at a constant room temperature, minimizing mechanical disturbances[2].

-

Harvesting: Optically transparent single crystals of suitable size for characterization can be harvested after a growth period of approximately three to four weeks[1].

Physicochemical and Crystallographic Properties

PHODH is a white, odorless, crystalline solid[3][4]. Its fundamental properties have been determined through various analytical techniques.

Table 1: Physicochemical Properties of this compound Dihydrate

| Property | Value | References |

| Chemical Formula | K(HC₂O₄)(H₂C₂O₄)·2H₂O | [1] |

| Molecular Weight | 254.19 g/mol | [5] |

| Appearance | White, odorless crystalline solid | [3][4] |

| Solubility (anhydrous) | 2.5 g / 100 g water (room temp.) | [3] |

| Decomposition Point | ~288 °C | [1][6] |

The crystal structure of PHODH has been elucidated using single-crystal X-ray diffraction (XRD). The analysis reveals a triclinic crystal system. It is noteworthy that while one study reports a non-centrosymmetric space group (P1), which is a prerequisite for second-harmonic generation, another identifies a centrosymmetric space group (P-1)[1][7]. This discrepancy can be significant for applications in nonlinear optics.

Table 2: Crystallographic Data for this compound Dihydrate

| Parameter | Value | References |

| Crystal System | Triclinic | [1][6] |

| Space Group | P1 (non-centrosymmetric) | [1][6] |

| Unit Cell Parameters | a = 6.3522 Å | [1] |

| b = 7.0164 Å | [1] | |

| c = 10.5850 Å | [1] | |

| α = 93.829° | [1] | |

| β = 100.115° | [1] | |

| γ = 101.372° | [1] | |

| Unit Cell Volume (V) | 452.8 ų | [1] |

Structural and Spectroscopic Characterization

A combination of crystallographic and spectroscopic methods provides a detailed picture of the molecular and crystal structure of PHODH.

The crystal structure of PHODH consists of alternating anionic and cationic layers. The potassium ion (K⁺) is coordinated with seven oxygen atoms: five from the hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄) moieties, and two from the water molecules of hydration[1]. The structure is further stabilized by an extensive network of hydrogen bonds, which are responsible for the deviation from planarity and the lack of a center of symmetry in the P1 space group configuration[1][7].

Experimental Protocol: Single-Crystal X-ray Diffraction (XRD)

-

Crystal Selection: Select a single, high-quality crystal (transparent, no visible flaws, max dimension ~0.25 mm) under a polarizing microscope[8].

-

Mounting: Mount the selected crystal on a goniometer head.

-

Data Collection: Use a single-crystal X-ray diffractometer (e.g., Bruker X8 KAPPA APEX II) to collect diffraction data at a controlled temperature.

-

Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods and refine it using software packages like SHELX[1].

Spectroscopic techniques are essential for confirming the functional groups and determining the optical properties of the material.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of PHODH confirms the presence of carboxylate groups and water of hydration. A notable feature is a very broad absorption band extending from high wavenumbers down to approximately 800 cm⁻¹, which is characteristic of the extensive and strong hydrogen bonding within the crystal lattice[7].

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method) [1][9]

-

Sample Preparation: Grind 1-2 mg of the crystalline PHODH sample into a fine powder using a clean agate mortar and pestle[10].

-

Mixing: Add approximately 100-200 mg of spectroscopy-grade, dry potassium bromide (KBr) to the mortar and mix gently but thoroughly with the sample powder[9][10]. Work quickly to minimize moisture absorption by the hygroscopic KBr[11].

-

Pellet Formation: Transfer the mixture to a pellet-forming die. Place the die in a hydraulic press and apply a pressure of 8-10 tons to form a thin, transparent pellet[10][11].

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer (e.g., PERKIN ELMER). Record the spectrum over a range of 4000–400 cm⁻¹[1]. A background spectrum should be recorded using a pellet containing only KBr[9].

Table 3: Key FTIR Vibrational Band Assignments for PHODH

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3316 (broad) | O-H stretching (water and carboxyl) | [1] |

| 1572 | C=C ring stretching | [1] |

| 1072 | C-O bending | [1] |

| 900 | C-H out-of-plane bending | [1] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals that PHODH crystals are highly transparent in the entire visible region, with a maximum transparency of about 80%[1][6]. The UV cut-off wavelength is found to be 256 nm, which defines the lower limit of its transparency window and is a crucial parameter for its potential use in optical applications[1][6].

Experimental Protocol: UV-Vis Spectroscopy

-

Crystal Preparation: Select a grown crystal with parallel, polished faces. If measuring in solution, dissolve an accurately weighed sample in a suitable solvent (e.g., deionized water) in a volumetric flask to a known concentration[12][13]. The solvent must be transparent in the measurement region[12].

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer (e.g., Perkin Elmer Lambda 35)[1].

-

Measurement: For solid samples, place the crystal in the sample holder. For solutions, use a pair of matched quartz cuvettes, one for the sample solution and one for the solvent blank[13].

-

Data Acquisition: Scan the absorbance or transmittance spectrum across the desired wavelength range (e.g., 200-800 nm).

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to determine the thermal stability and decomposition pathway of PHODH.

The analysis shows that the material is thermally stable up to approximately 288 °C[1][6]. The decomposition begins with the loss of water molecules, followed by the breakdown of the oxalate structure. A significant weight loss of about 55% occurs in the range of 265 °C to 420 °C, which is associated with a sharp endothermic peak at 288 °C in the DTA curve[1]. This indicates that the material decomposes upon melting. The decomposition products are likely volatile species such as CO₂, CO, and water, with a final residue of potassium carbonate or oxide[1][14][15].

Experimental Protocol: TGA/DTA

-

Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the PHODH sample into a sample pan (e.g., platinum or alumina).

-

Instrumentation: Use a simultaneous TGA/DTA thermal analyzer.

-

Analysis Conditions: Heat the sample from room temperature to a final temperature (e.g., 600-900 °C) at a constant heating rate (e.g., 10 °C/min)[16]. The analysis should be carried out under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 200 ml/min)[1][17].

-

Data Analysis: Record the sample weight (TGA curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.

Table 4: Thermal Decomposition Stages of PHODH

| Temperature Range | Process | Mass Loss | DTA Peak | Reference |

| Stable up to ~288 °C | No significant change | ~0% | - | [1] |

| 265 °C - 420 °C | Decomposition of anhydrous oxalate | ~55% | Endothermic at 288 °C | [1] |

Visualized Workflows and Relationships

To clarify the relationships between procedures and concepts, the following diagrams are provided.

References

- 1. recentscientific.com [recentscientific.com]

- 2. How To [chem.rochester.edu]

- 3. Potassium hydrogenoxalate - Wikipedia [en.wikipedia.org]

- 4. This compound | C2HKO4 | CID 23662386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101532037A - Method for manufacturing potassiumtetroxalate through fermentation of Aspergillus niger - Google Patents [patents.google.com]

- 6. recentscientific.com [recentscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 9. shimadzu.com [shimadzu.com]

- 10. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 12. web.uvic.ca [web.uvic.ca]

- 13. ossila.com [ossila.com]

- 14. researchgate.net [researchgate.net]

- 15. ias.ac.in [ias.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

A Comprehensive Technical Guide to the Thermal Analysis of Potassium Hydrogen Oxalate using TGA/DTA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the thermal analysis of potassium hydrogen oxalate (B1200264) and its related compounds using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the thermal decomposition pathways.

Introduction to Thermal Analysis of Oxalates

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to investigate the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and an inert reference. When applied to oxalates, these methods provide critical information on dehydration, decomposition into carbonates, and the subsequent formation of oxides, along with the associated thermal events (endothermic or exothermic reactions).

For potassium hydrogen oxalate (KHC₂O₄), a semi-organic material, thermal analysis is crucial for understanding its stability, purity, and decomposition behavior, which is of significant interest in materials science and drug development for the characterization of salt forms of active pharmaceutical ingredients (APIs).

Experimental Protocols

Detailed methodologies are critical for reproducible thermal analysis. The following protocols are based on typical procedures for analyzing oxalate compounds.

2.1 Sample Preparation

-

Sample Form: Crystalline powder.

-

Purity: High purity is essential for accurate and reproducible results. Recrystallization from a suitable solvent like deionized water is recommended to improve purity.

-

Sample Mass: Typically between 5 and 10 mg. A smaller mass allows for better heat transfer and resolution of thermal events.

-

Crucible: Alumina (Al₂O₃) or platinum crucibles are commonly used.

2.2 TGA/DTA Instrumentation and Parameters

-

Apparatus: A simultaneous TGA/DTA thermal analyzer is used to collect both mass change and thermal event data concurrently.

-

Atmosphere: The analysis is typically conducted under a dynamic inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. A consistent flow rate (e.g., 40-50 mL/min) is maintained.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied. The heating rate can influence the peak temperatures and resolution of thermal events.

-

Temperature Range: The analysis is typically performed from ambient temperature up to 800-1000 °C to ensure complete decomposition.

The following diagram illustrates a generalized workflow for TGA/DTA experiments.

Thermal Decomposition of this compound Compounds

The thermal decomposition of this compound can vary depending on its hydration state and whether it is a simple salt or a more complex one.

3.1 Anhydrous this compound (KHC₂O₄)

The thermal decomposition of anhydrous this compound is expected to occur in two main stages. The first stage involves the decomposition to potassium oxalate, and the second stage is the decomposition of potassium oxalate to potassium carbonate.

-

Stage 1: Decomposition to potassium oxalate with the evolution of carbon monoxide and water.

-

2KHC₂O₄(s) → K₂C₂O₄(s) + H₂O(g) + CO(g)

-

-

Stage 2: Decomposition of potassium oxalate to potassium carbonate and carbon monoxide.

-

K₂C₂O₄(s) → K₂CO₃(s) + CO(g)

-

The following table summarizes the theoretical weight loss for each stage.

| Stage | Decomposition Reaction | Theoretical Weight Loss (%) |

| 1 | 2KHC₂O₄ → K₂C₂O₄ + H₂O + CO | 17.96 |

| 2 | K₂C₂O₄ → K₂CO₃ + CO | 10.93 |

| Total | 28.89 |

3.2 Potassium bis(hydrogen oxalate) Dihydrate (KHC₂O₄·H₂C₂O₄·2H₂O)

A study on a complex salt, identified as potassium bis(hydrogen oxalate) dihydrate, shows a different decomposition pattern.[1] This compound is reported to be stable up to 258 °C.[1] A sharp decomposition occurs at 288 °C, corresponding to the melting point, with a significant weight loss.[1]

| Compound | Temperature Range (°C) | Weight Loss (%) | Decomposition Products (Probable) |

| KHC₂O₄·H₂C₂O₄·2H₂O | 265 - 420 | 55 | K, CO₂, H₂O |

The significant weight loss suggests a complete breakdown of the molecule, releasing volatile products like water and carbon dioxide.[1]

Visualizing the Decomposition Pathway

The following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition pathways.

4.1 Proposed Decomposition of Anhydrous this compound (KHC₂O₄)

4.2 Decomposition of Potassium bis(hydrogen oxalate) Dihydrate

Interpretation of TGA/DTA Curves

A typical TGA curve for a multi-stage decomposition will show distinct steps, with each plateau representing a stable intermediate compound. The corresponding derivative thermogravimetric (DTG) curve will show peaks at the temperatures of the maximum rate of mass loss.

In the DTA curve:

-

Endothermic peaks (dips) indicate processes that absorb heat, such as dehydration and decomposition.

-

Exothermic peaks (rises) indicate processes that release heat, such as oxidation or some solid-state reactions.

For this compound, the dehydration and decomposition steps are expected to be endothermic.

Conclusion

The thermal analysis of this compound by TGA/DTA provides valuable insights into its thermal stability and decomposition mechanism. The decomposition pathway is highly dependent on the specific form of the salt, whether it is anhydrous, a simple hydrate, or a more complex oxalate salt. For researchers and professionals in drug development, understanding these thermal properties is essential for the characterization and quality control of pharmaceutical materials. The experimental protocols and data presented in this guide serve as a comprehensive resource for conducting and interpreting the thermal analysis of this compound.

References

An In-depth Technical Guide to the FT-IR Spectroscopic Analysis of Potassium Hydrogen Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of potassium hydrogen oxalate (B1200264) (KHC₂O₄). FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation. For a compound like potassium hydrogen oxalate, this method is invaluable for confirming its identity, purity, and studying the nuances of its complex hydrogen-bonding network.

Structural Context of this compound

This compound is an ionic compound consisting of potassium cations (K⁺) and hydrogen oxalate anions (HC₂O₄⁻). Its crystal structure is characterized by infinite chains of hydrogen oxalate ions linked by strong hydrogen bonds.[1] In hydrated forms, such as this compound dihydrate, water molecules are also incorporated into the crystal lattice, participating in the hydrogen-bonding scheme.[2] These structural features, particularly the strong hydrogen bonds and the vibrations of the carboxylate groups, give rise to a characteristic infrared spectrum.

Experimental Protocol for FT-IR Analysis

This section details a standard methodology for obtaining an FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.

2.1. Materials and Equipment

-

Sample: this compound (powdered)

-

Matrix: Potassium Bromide (KBr), FT-IR grade, desiccated

-

Equipment:

-

FT-IR Spectrometer (e.g., Perkin Elmer FT-IR spectrometer)[2]

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Infrared lamp or oven for drying

-

2.2. Sample Preparation (KBr Pellet Method)

-

Drying: Gently dry the powdered this compound sample and the KBr powder to remove any residual moisture, which can cause significant interference in the O-H stretching region of the spectrum.

-

Mixing: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of KBr.

-

Grinding: Transfer the mixture to an agate mortar and grind thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical for obtaining a high-quality spectrum by reducing scattering effects.

-

Pellet Formation: Transfer the powdered mixture into the pellet-forming die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or semi-transparent pellet.

-

Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

2.3. Data Acquisition

-

Background Spectrum: With the sample chamber empty, run a background scan to record the spectrum of the ambient atmosphere (water vapor and CO₂). The instrument software will automatically subtract this from the sample spectrum.

-

Sample Spectrum: Place the sample holder with the KBr pellet into the spectrometer's sample compartment.

-

Instrument Parameters: Set the appropriate parameters for data acquisition. Typical settings include:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹[2]

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (to improve signal-to-noise ratio)

-

-

Data Collection: Initiate the scan to collect the FT-IR spectrum of the sample.

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of this compound displays several characteristic absorption bands corresponding to the vibrational modes of the hydrogen oxalate anion and, if present, water of hydration. The table below summarizes the key absorption peaks and their assignments.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Description |

| 3600 - 2800 | O-H Stretching (ν O-H) | A very broad and strong band is characteristic of materials with strong hydrogen bonding.[2] In hydrated forms, this region includes contributions from water molecules. For instance, a broad band around 3316 cm⁻¹ is attributed to O-H stretching vibrations.[2] The range can also include contributions from C-H stretching.[3] |

| ~1615 - 1570 | Asymmetric C=O Stretching (νₐ C=O) | This is a strong absorption band characteristic of the carboxylate group in oxalate ions.[4] A peak observed at 1572 cm⁻¹ in this compound dihydrate is assigned to this mode.[2] |

| ~1320 - 1310 | Symmetric C-O Stretching (νₛ C-O) + O-H Bending (δ O-H) | A strong peak in this region is typical for oxalate compounds and arises from the symmetric stretching of the C-O bonds, often coupled with in-plane O-H bending vibrations.[3][4] |

| ~1072 | C-O Bending (δ C-O) | A peak in this region is attributed to the bending vibration of the C-O bond.[2] |

| ~900 | O-H Out-of-Plane Bending (γ O-H) | This band is associated with the out-of-plane bending of the carboxylic acid O-H group, which is prominent in hydrogen-bonded structures.[2] |

| ~780 | O-C-O Bending / δ(OCO) | A characteristic bending or scissoring vibration of the O-C-O group in the oxalate anion is typically observed in this region.[5] |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound as described in the experimental protocol.

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy serves as a rapid, reliable, and non-destructive method for the structural characterization of this compound. The resulting spectrum provides a distinct fingerprint, with characteristic absorption bands corresponding to O-H stretching in hydrogen-bonded networks, asymmetric and symmetric stretches of the carboxylate groups, and various bending vibrations. This guide outlines a robust protocol for obtaining and interpreting this data, providing researchers with the foundational knowledge to effectively utilize FT-IR in their analytical workflows for materials science and pharmaceutical development.

References

An In-depth Technical Guide to the Chelating Properties of Potassium Hydrogen Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium hydrogen oxalate (B1200264) (KHC₂O₄), also known as potassium binoxalate, is a salt of oxalic acid that exhibits significant chelating properties. Its ability to form stable complexes with a variety of metal ions makes it a compound of interest in numerous industrial and scientific applications, ranging from analytical chemistry to materials science.[1][2][3] In the context of drug development and biological research, understanding the chelation chemistry of potassium hydrogen oxalate is crucial for evaluating its potential therapeutic applications, as well as its toxicological profile.[4][5] This technical guide provides a comprehensive overview of the core chelating properties of this compound, including its interaction with various metal ions, experimental protocols for characterization, and a summary of relevant quantitative data.

Chemical Structure and Chelation Mechanism

This compound is an ionic compound consisting of a potassium cation (K⁺) and a hydrogen oxalate anion (HC₂O₄⁻). The hydrogen oxalate anion is the active chelating agent. It is a bidentate ligand, meaning it can bind to a central metal ion through two of its oxygen atoms, forming a stable five-membered ring structure. This ring formation, known as the chelate effect, significantly enhances the stability of the resulting metal complex compared to complexes formed with monodentate ligands.

The chelation reaction can be represented as follows:

Mⁿ⁺ + 2 HC₂O₄⁻ ⇌ [M(C₂O₄)₂]⁽²⁻ⁿ⁾ + 2 H⁺

Where Mⁿ⁺ represents a metal ion with a charge of n+. The hydrogen oxalate anion can also act as a bridging ligand, forming polynuclear complexes.[6] The crystal structure of this compound dihydrate reveals a complex network of hydrogen bonding.[7]

Quantitative Data: Stability of Metal-Oxalate Complexes

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. While specific stability constants for this compound with a wide range of metal ions are not extensively documented in readily available literature, data for general oxalate complexes provide a strong indication of its chelating capabilities. The following table summarizes the stepwise stability constants (log K) for the formation of oxalate complexes with several biologically and industrially relevant metal ions. It is important to note that these values are for the oxalate dianion (C₂O₄²⁻) and serve as a close approximation for the chelating behavior of the hydrogen oxalate anion.

| Metal Ion | log K₁ | log K₂ | log K₃ |

| Ca(II) | 3.0 | - | - |

| Mg(II) | 2.8 | - | - |

| Fe(II) | 4.5 | - | - |

| Fe(III) | 7.8 | 13.9 | 18.5 |

| Cu(II) | 4.9 | 9.3 | - |

| Zn(II) | 4.7 | 8.3 | - |

Note: These values are generalized for oxalate complexes and may vary depending on experimental conditions such as ionic strength and temperature.

Experimental Protocols for Characterizing Chelating Properties

The determination of the stoichiometry and stability constants of metal complexes with this compound can be achieved through various experimental techniques. The following sections detail the methodologies for two common and effective methods.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution. The procedure involves monitoring the change in pH of a solution containing the metal ion and the ligand (this compound) as a standard solution of a strong base is added.

Materials and Reagents:

-

This compound (KHC₂O₄)

-

Metal salt solution (e.g., CaCl₂, MgCl₂, FeCl₃, etc.) of known concentration

-

Standardized sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

-

Standardized hydrochloric acid (HCl) solution

-

Inert salt solution (e.g., KCl or KNO₃) to maintain constant ionic strength

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Thermostatted reaction vessel

Procedure:

-

Calibration of the pH electrode: Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature.

-

Preparation of the titration solutions:

-

Solution A (Acid Blank): A known volume of standard HCl and inert salt solution.

-

Solution B (Ligand Blank): A known volume of standard HCl, inert salt solution, and a precisely weighed amount of this compound.

-

Solution C (Metal-Ligand Mixture): A known volume of standard HCl, inert salt solution, a precisely weighed amount of this compound, and a known volume of the metal salt solution.

-

-

Titration:

-

Titrate each solution (A, B, and C) with the standardized NaOH solution.

-

Record the pH reading after each addition of a small, known volume of NaOH.

-

Continue the titration until the pH reaches a stable, high value.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added for each titration to obtain titration curves.

-

From the titration curves, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the free ligand concentration ([L]) at each point of the titration of the metal-ligand mixture.

-

Construct a formation curve by plotting n̄ (the average number of ligands bound per metal ion) against pL (-log[L]).

-

Determine the stepwise stability constants (K₁, K₂, etc.) from the formation curve using computational methods or graphical analysis (e.g., at n̄ = 0.5, pL = log K₁).

-

Spectrophotometry: Job's Method of Continuous Variation

Job's method, or the method of continuous variation, is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution. This method is particularly useful when the formation of the complex results in a significant change in the solution's absorbance.

Materials and Reagents:

-

This compound solution of known concentration

-

Metal salt solution of the same known concentration (equimolar)

-

UV-Vis spectrophotometer

-

Cuvettes

-

Volumetric flasks

Procedure:

-

Preparation of Solutions: Prepare a series of solutions by mixing varying mole fractions of the equimolar metal salt and this compound solutions, while keeping the total volume constant. For example, prepare solutions with metal-to-ligand volume ratios of 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9.

-

Spectrophotometric Measurement:

-

Determine the wavelength of maximum absorbance (λₘₐₓ) for the metal-ligand complex by scanning the spectrum of a solution containing an excess of the ligand.

-

Measure the absorbance of each of the prepared solutions at this λₘₐₓ.

-

-

Data Analysis:

-

Plot the measured absorbance versus the mole fraction of the ligand (or metal).

-

The plot will typically show two linear portions that intersect. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 for the ligand indicates a 1:2 metal-to-ligand ratio.

-

Visualizations of Chelation and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the chelation process and the experimental workflows described above.

Caption: Chelation of a metal ion by two this compound molecules.

Caption: Workflow for potentiometric titration to determine stability constants.

Caption: Workflow for determining complex stoichiometry using Job's method.

Applications in Research and Drug Development

The chelating properties of this compound are relevant in several areas:

-

Analytical Chemistry: It is used as a masking agent to prevent the interference of certain metal ions in analytical procedures and as a titrant for the determination of calcium.[8]

-

Industrial Applications: It finds use in metal cleaning, rust removal, and in the textile industry.[1][3]

-

Drug Development: While not a primary therapeutic agent itself, its chelating ability is a crucial consideration. The interaction of potential drug candidates with metal ions can significantly affect their bioavailability, efficacy, and toxicity. Understanding the chelation potential of excipients like this compound is therefore important in formulation studies.[9]

-

Toxicology: The toxicity of this compound is partly attributed to its ability to chelate calcium ions in the blood, leading to the formation of insoluble calcium oxalate, which can cause hypocalcemia and kidney damage.[4][5]

Conclusion

This compound is an effective chelating agent for a variety of metal ions due to the bidentate nature of the hydrogen oxalate anion. While specific stability constant data for its complexes are not extensively compiled, established experimental protocols such as potentiometric titration and spectrophotometry provide robust methods for their determination. The information and methodologies presented in this guide offer a solid foundation for researchers and scientists to explore and characterize the chelating properties of this compound in their specific applications, from fundamental chemical research to the intricacies of drug development and safety assessment. Further research to establish a comprehensive database of stability constants for this compound with a wider range of metal ions would be highly beneficial to the scientific community.

References

- 1. Potassium hydrogenoxalate - Wikipedia [en.wikipedia.org]

- 2. agscientific.com [agscientific.com]

- 3. nbinno.com [nbinno.com]

- 4. Oxalate (dys)Metabolism: Person-to-Person Variability, Kidney and Cardiometabolic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. technopharmchem.com [technopharmchem.com]

- 6. Transition metal oxalate complex - Wikipedia [en.wikipedia.org]

- 7. recentscientific.com [recentscientific.com]

- 8. CAS 127-95-7: this compound | CymitQuimica [cymitquimica.com]

- 9. mdpi.com [mdpi.com]

The Coordination Chemistry of Potassium Hydrogen Oxalate with Transition Metals: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coordination chemistry of oxalate (B1200264) and its protonated form, hydrogen oxalate, with transition metals has garnered significant interest due to the diverse structural motifs and fascinating magnetic, electronic, and photochemical properties of the resulting complexes. The oxalate ligand (C₂O₄²⁻), a versatile bidentate chelating agent, readily forms stable five-membered rings with metal ions. The inclusion of the potassium cation in these structures plays a crucial role in dictating the dimensionality and solid-state packing of the resulting coordination polymers. These compounds are not only of fundamental academic interest but also hold potential in various applications, including as precursors for mixed-metal oxides, in magnetic materials, and as potential therapeutic agents.[1]

This technical guide provides an in-depth overview of the coordination chemistry of potassium hydrogen oxalate with first-row transition metals (Chromium, Manganese, Iron, Cobalt, Nickel, and Copper). It details the synthesis, structural characterization, and physicochemical properties of these complexes, with a focus on providing actionable experimental protocols and comparative data for researchers in the field. Furthermore, it explores the potential of these compounds in drug development and outlines a general workflow for the evaluation of their anticancer activity.

Synthesis of Potassium-Transition Metal Oxalate Complexes

The synthesis of potassium-transition metal oxalate complexes is typically achieved through aqueous solution chemistry, involving the reaction of a soluble transition metal salt with a source of oxalate ions, often in the form of potassium oxalate and/or oxalic acid. The stoichiometry, temperature, and pH of the reaction mixture are critical parameters that control the identity and crystallinity of the final product.

Experimental Protocols

2.1.1 Synthesis of Potassium Tris(oxalato)chromate(III) Trihydrate (K₃[Cr(C₂O₄)₃]·3H₂O)

This procedure outlines the synthesis of the trihydrated potassium tris(oxalato)chromate(III) complex.

-

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Ethanol (B145695) (95%)

-

Distilled water

-

-

Procedure:

-

In a 25 mL conical flask, dissolve 5.00 g of oxalic acid dihydrate in 10 mL of distilled water.

-

Carefully add 1.85 g of potassium dichromate to the oxalic acid solution in small portions. The reaction is vigorous and produces CO₂ gas. Place a funnel in the neck of the flask to contain any effervescence.

-

Once the reaction has subsided (approximately 15 minutes), dissolve 2.10 g of potassium oxalate monohydrate in the dark green solution.

-

Heat the mixture to boiling and then allow it to cool to room temperature.

-

Add 10 mL of 95% ethanol to the cooled solution and place it in an ice bath for 15-30 minutes to facilitate crystallization.

-

Collect the resulting dark green crystals by suction filtration.

-

Wash the crystals with a 1:1 (v/v) mixture of ethanol and water, followed by a final wash with acetone.

-

Dry the crystals in an oven at a low temperature or air-dry.[2]

-

2.1.2 Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O)

This protocol describes a common method for the synthesis of the photosensitive potassium tris(oxalato)ferrate(III) complex.[3]

-

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Distilled water

-

-

Procedure:

-

Dissolve 9.0 g of potassium oxalate monohydrate in 30 mL of warm distilled water in a 250 mL beaker.

-

In a separate beaker, dissolve 4.4 g of ferric chloride hexahydrate in a minimal amount of cold distilled water (10-15 mL).

-

Add the ferric chloride solution to the warm potassium oxalate solution while stirring.

-

Cool the resulting solution in an ice-water bath to induce crystallization, keeping it away from strong sunlight.

-

Collect the bright green crystals by filtration.

-

Wash the crystals with a small amount of cold distilled water, followed by a wash with acetone.

-

Air-dry the product in the dark.[3]

-

2.1.3 Synthesis of Potassium Bis(oxalato)cuprate(II) Dihydrate (K₂[Cu(C₂O₄)₂]·2H₂O)

This procedure details the preparation of the dihydrated potassium bis(oxalato)cuprate(II) complex.

-

Materials:

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Distilled water

-

Ethanol

-

-

Procedure:

-

Prepare two separate solutions:

-

Solution A: Dissolve 3.1 g of potassium oxalate monohydrate in 15 cm³ of water.

-

Solution B: Dissolve 2.0 g of copper(II) sulfate pentahydrate in 10 cm³ of water.

-

-

Heat both solutions to approximately 60 °C.

-

Slowly add the copper(II) sulfate solution (Solution B) to the potassium oxalate solution (Solution A) with constant stirring.

-

Cool the mixture in an ice bath to crystallize the blue product.

-

Filter the crystals using a sintered glass crucible.

-

Wash the crystals with two 5 cm³ portions of ice-cold water, followed by 10 cm³ of ethanol.

-

Air-dry the product.

-

Structural and Physicochemical Characterization

A variety of analytical techniques are employed to elucidate the structure and properties of these coordination complexes.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in these crystalline compounds. The data obtained provide precise information on bond lengths, bond angles, coordination geometry, and the overall crystal packing.

-

General Experimental Protocol:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential solvent loss.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

-

The collected data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

-

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the complexes and to determine the number of water molecules of hydration. The sample is heated at a controlled rate in a specific atmosphere, and its mass is monitored as a function of temperature.

-

General Experimental Protocol:

-

A small, accurately weighed sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is recorded as a function of temperature.

-

The resulting TGA curve is analyzed to identify the temperatures at which mass loss occurs, corresponding to dehydration and decomposition events.[4][5]

-

Spectroscopic Characterization

3.3.1 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the complexes, particularly the coordination of the oxalate ligand to the metal center.

-

General Experimental Protocol (KBr Pellet Method):

-

A small amount of the finely ground sample (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.[6]

-

3.3.2 UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are responsible for its color. The positions and intensities of the absorption bands are characteristic of the metal ion and its coordination environment.

-

General Experimental Protocol:

-

A dilute solution of the complex is prepared in a suitable solvent (typically water).

-

The UV-Vis absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm) using a spectrophotometer.

-

The solvent is used as a reference.

-

Magnetic Susceptibility

Magnetic susceptibility measurements are used to determine the number of unpaired electrons in the transition metal center, which provides insight into its electronic configuration and the nature of the metal-ligand bonding.

-

General Experimental Protocol:

-

A powdered sample of the complex is packed into a sample holder.

-

The magnetic susceptibility of the sample is measured as a function of temperature using a SQUID (Superconducting Quantum Interference Device) magnetometer or a Gouy balance.

-

The effective magnetic moment (μ_eff) is calculated from the temperature-dependent susceptibility data.

-

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for potassium-transition metal oxalate complexes.

Table 1: Crystallographic Data

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| K₃[Cr(C₂O₄)₃]·3H₂O | Monoclinic | P2₁/c | 7.714(1) | 19.687(4) | 10.361(2) | 108.06(3) | |

| K₃[Fe(C₂O₄)₃]·3H₂O | Monoclinic | P2₁/c | 7.762(1) | 19.937(3) | 10.353(1) | 107.75(1) | [7] |

| K₂[Ni(C₂O₄)₂(H₂O)₂]·4H₂O | Monoclinic | P2₁/c | 8.647 | 6.627 | 12.118 | 101.58 | [8] |

| K₂[Co(C₂O₄)₂(H₂O)₂]·4H₂O | Monoclinic | P2₁/n | - | - | - | - | [9] |

Table 2: Selected Bond Lengths

| Complex | Bond | Average Length (Å) | Ref. |

| K₃[Cr(C₂O₄)₃]·3H₂O | Cr-O | 1.969(13) | [2] |

| K₃[Cr(C₂O₄)₃]·3H₂O | C-O (inner) | 1.284(6) | [2] |

| K₃[Cr(C₂O₄)₃]·3H₂O | C-O (outer) | 1.223(5) | [2] |

| K₃[Cr(C₂O₄)₃]·3H₂O | C-C | 1.538(16) | [2] |

Table 3: Thermal and Spectroscopic Data

| Complex | Decomposition Temperature (°C) | UV-Vis λ_max (nm) | Ref. |

| K₂[Ni(C₂O₄)₂(H₂O)₂]·4H₂O | Stable up to 280 | 364 (emission) | [10] |

| K₃[Fe(C₂O₄)₃]·3H₂O | ~113 (dehydration) | 676, 972 | [11] |

| K₃[Mn(C₂O₄)₃]·xH₂O | Low thermal stability | 500-550 | [4][12] |

Table 4: Magnetic Properties

| Complex | Effective Magnetic Moment (μ_B) | Temperature (K) | Ref. |

| K₃[Fe(C₂O₄)₃]·3H₂O | 5.88 | 80-300 | [7] |

| K₃[Co(C₂O₄)₃] | ~4.9 | Room Temp. | [13] |

| K₂[Ni(C₂O₄)₂(H₂O)₂]·4H₂O | Paramagnetic above 20 | >20 |

Applications in Drug Development

Transition metal complexes are increasingly being investigated for their therapeutic potential, particularly as anticancer agents.[14] Their mechanisms of action are often multifaceted and can include the generation of reactive oxygen species (ROS), interaction with DNA and proteins, and the inhibition of specific enzymes.[15] While research into the biological activities of potassium-transition metal oxalate complexes is still emerging, their inherent redox activity and ability to coordinate to biological macromolecules make them interesting candidates for further investigation.

Generalized Workflow for Evaluating Anticancer Activity

The following diagram illustrates a general experimental workflow for assessing the anticancer potential of newly synthesized potassium-transition metal oxalate complexes.

Caption: A generalized workflow for the evaluation of the anticancer activity of potassium-transition metal oxalate complexes.

Conclusion